Regiochemical Identity: InChI Key and Canonical SMILES Differentiation from the 2,4-Dichlorobenzyl Analog
The target compound and its 2,4-dichlorobenzyl regioisomer are constitutional isomers with distinct three-dimensional structures. The target compound has InChI Key NADOPLPVPDVKEE-UHFFFAOYSA-N and canonical SMILES C1=CC(=C(C=C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl)Cl, while the 2,4-dichlorobenzyl analog has InChI Key IHCIDVJWUUWQIX-UHFFFAOYSA-N and SMILES C1=CC(=C(C=C1Cl)Cl)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O . Despite identical molecular formula (C₁₁H₇Cl₂N₃O₄, MW 316.10) and predicted LogP (XLogP3 = 3.1) and TPSA (101 Ų) for both compounds, the distinct chlorine substitution pattern (3,4-dichloro vs 2,4-dichloro) results in different electronic distribution across the benzyl ring, which influences binding interactions with biological targets [1].
| Evidence Dimension | Regiochemical identity (chlorine substitution pattern on benzyl ring) |
|---|---|
| Target Compound Data | InChI Key: NADOPLPVPDVKEE-UHFFFAOYSA-N; SMILES: C1=CC(=C(C=C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O)Cl)Cl; 3,4-dichloro substitution; Predicted LogP (XLogP3): 3.1; TPSA: 101 Ų |
| Comparator Or Baseline | 1-(2,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 402601-89-2): InChI Key: IHCIDVJWUUWQIX-UHFFFAOYSA-N; 2,4-dichloro substitution; Predicted LogP (XLogP3): 3.1; TPSA: 101 Ų; Boiling Point: 543.2±50.0°C (Predicted) |
| Quantified Difference | Different InChI Key; different chlorine positions (3,4- vs 2,4-); Boiling Point difference: 545.9±50.0°C (Target) vs 543.2±50.0°C (Comparator) – Δ 2.7°C (predicted); Density: 1.7±0.1 g/cm³ (Target) vs 1.69±0.1 g/cm³ (Comparator) |
| Conditions | Predicted physicochemical properties from vendor technical datasheets (BOC Sciences, ACD/Labs Percepta predictions); no experimental head-to-head biological comparison identified in primary literature. |
Why This Matters
Procurement of the correct regioisomer is critical when the 3,4-dichloro substitution pattern is a required structural feature for a patent claim, SAR study, or pharmacophore model; even identical LogP and TPSA do not guarantee interchangeable biological activity.
- [1] Zou C, et al. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des. 2016 Apr;87(4):569-74. doi: 10.1111/cbdd.12689. PMID: 26577270. View Source
